molecular formula C52H48P4Pd B1222536 Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) CAS No. 31277-98-2

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)

Cat. No. B1222536
CAS RN: 31277-98-2
M. Wt: 903.2 g/mol
InChI Key: FAFGMAGIYHHRKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) complexes often involves the coordination of dppe with palladium sources under specific conditions. For instance, palladium complexes with dppe have been synthesized to study their potential as catalysts and their reactivity with different substrates, highlighting the versatility and utility of these complexes in synthetic chemistry (Doherty et al., 2008).

Molecular Structure Analysis

The molecular structure of these complexes has been a subject of interest due to their potential to form various geometries based on the dppe ligand's flexibility and the palladium center's coordination environment. Studies have shown that the structure of palladium(II) complexes can vary with the length of the alkane chain in dppe, affecting their properties and reactivity (Hill et al., 1980).

Chemical Reactions and Properties

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) complexes exhibit remarkable catalytic properties in various chemical reactions, including C-C coupling and hydrogenation processes. Their catalytic activity is attributed to the facile activation of substrates and intermediates facilitated by the dppe ligand's electronic and steric properties (Oohara et al., 2003).

Physical Properties Analysis

The physical properties of these complexes, such as solubility, stability, and crystallinity, are crucial for their application in catalysis. Studies have focused on understanding how variations in the dppe ligand and palladium source influence these properties, aiming to optimize the complexes for specific reactions (Gusev et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and efficiency, of bis[1,2-bis(diphenylphosphino)ethane]palladium(0) complexes are integral to their performance as catalysts. Research has delved into the mechanisms underlying their activity in various organic transformations, providing insights into how these complexes can be tailored for enhanced performance (Tsukamoto et al., 2016).

Scientific Research Applications

Catalytic Properties and Reactions

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is notable for its catalytic properties. It catalyzes the regioselective Markovnikov addition of ethyl phenylphosphinate to terminal alkynes in toluene, demonstrating ligand- and solvent-dependent regioselectivity (Nune & Tanaka, 2007). Similarly, it catalyzes regioselective Markovnikov addition of diphenylphosphine oxide to terminal alkynes in propionitrile, with the ligand type influencing the reaction's course (Dobashi et al., 2007).

Copolymerization Catalyst

This complex is used as a catalyst in CO-ethylene copolymerization reactions in different solvents. Its performance varies significantly in terms of catalytic productivity and molecular weight of the products, compared to analogous precursors with different ligands (Bianchini et al., 2007).

Potential Antitumor Activity

1,2-bis(diphenylphosphino)ethane palladium(II) complexes have been synthesized and tested for antitumor activity against murine leukemia cancer models, but they did not display significant antitumor activity (Khokhar et al., 1990).

Cross-Coupling Reactions

Bis[1,2-bis(diphenylphosphino)ethane]palladium(II) bromide complex has been found to be an efficient catalyst for Stille and Suzuki cross-coupling reactions. It can be recovered and reused several times without significant loss of catalytic activity (Naghipour et al., 2016).

Electrochemical Properties

The electrochemical reduction of this complex in DMF results in the formation of a highly reactive mono-chelate palladium(0) complex. This process involves ligand abstraction and the formation of a stable bischelate complex (Yakhvarov et al., 2009).

Safety And Hazards

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is considered hazardous. It can cause skin irritation and serious eye irritation . It can also cause specific target organ toxicity through single exposure, particularly affecting the respiratory system .

Future Directions

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) continues to be a valuable catalyst in organic synthesis, particularly in cross-coupling reactions. Future research may focus on expanding its applications in other types of reactions and exploring its potential in the synthesis of new materials and pharmaceuticals .

properties

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFGMAGIYHHRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48P4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369119
Record name Pd(DIPHOS)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)

CAS RN

31277-98-2
Record name Pd(DIPHOS)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Yu, JB Spencer - Journal of the American Chemical Society, 1997 - ACS Publications
Homogeneous palladium and rhodium catalysts have assumed an important position in synthetic chemistry because of their utility in the semireduction of alkynes1-2 and the …
Number of citations: 55 pubs.acs.org
J Yu, JB Spencer - Tetrahedron, 1998 - Elsevier
An approach has been developed to determine the regioselectivity of hydrometalation in homogeneous and heterogeneous hydrogenation of alkenes. By studying the electronic effects …
Number of citations: 11 www.sciencedirect.com
D De, DJ Krogstad - Organic Letters, 2000 - ACS Publications
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) [Pd(DIPHOS) 2 ] catalyzes cross-coupling reactions of free or polymer-bound aryl halides with organoboron compounds to produce …
Number of citations: 22 pubs.acs.org
J Yu, PS Whitney, JB Spencer - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
A novel approach has been developed to study hydrometalation by determining the location of deuterium on the double bond formed from the collapse of the metal–alkyl complex. This …
Number of citations: 9 www.sciencedirect.com
M Omote, M Tanaka, M Tanaka, A Ikeda… - The Journal of …, 2013 - ACS Publications
The Hiyama cross-coupling reaction of (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane (1) with 2-iodoaniline (2) proceeded without any protection of the amino group. The coordination of …
Number of citations: 18 pubs.acs.org
CB Baltus - 2011 - gala.gre.ac.uk
The biaryl motif is found in many natural and synthetic products that display a wide range of biological activities. This explains why biphenyls are widely encountered in medicinal …
Number of citations: 1 gala.gre.ac.uk
E Chang - 1997 - dspace.mit.edu
In order to elucidate the mechanism of the biosynthesis of the taxane framework, a bicyclic diterpenoid designated isoverticillene (21) has been synthesized. The molecule is a …
Number of citations: 2 dspace.mit.edu
W Chen - 1997 - search.proquest.com
A series of conjugated polymers was designed and synthesized. The chemical structures of the polymers were characterized by $\sp1 $ H-and $\sp {13} $ C-NMR, and the molecular …
Number of citations: 6 search.proquest.com
A Christoforow - 2019 - core.ac.uk
The design and synthesis of novel biologically relevant chemical matter finds valuable inspiration in natures evolutionary pre-validated molecular repository. Biology-oriented synthesis (…
Number of citations: 5 core.ac.uk
H Zayas - University of Newcastle, 2011 - nova.newcastle.edu.au
This thesis would not have been made possible without the three people whom I am most grateful to. To Prof. Adam McCluskey, thank you for the opportunity, financial support and …
Number of citations: 2 nova.newcastle.edu.au

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